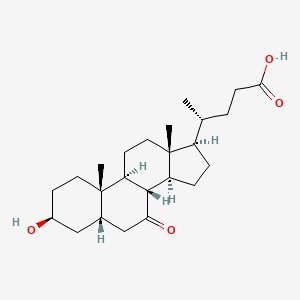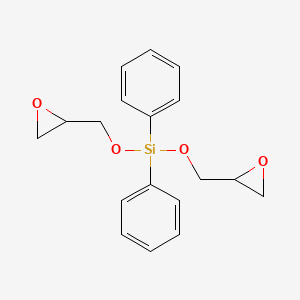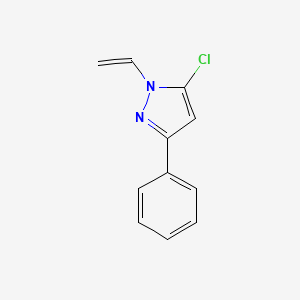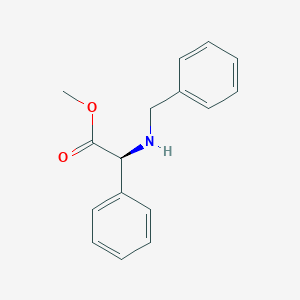
3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid
Overview
Description
3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid is a monohydroxy-5beta-cholanic acid that is derived from (5beta)-cholan-24-oic acid. It is characterized by the substitution of beta-hydroxy and oxo groups at positions 3 and 7, respectively . This compound is a bile acid derivative and plays a significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid can be synthesized from ursodeoxycholic acid through oxidation using sodium hypochlorite. The reaction is typically carried out at a controlled temperature of -15°C, with acetic acid used to adjust the acidity and methanol as the solvent. The crude product is then converted to its barium salt, followed by removal of barium and recrystallization from methanol and water to obtain high-purity this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route involving oxidation of ursodeoxycholic acid is likely scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups.
Reduction: Reduction of oxo groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in methanol at -15°C.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substituent.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as 3alpha-hydroxy-7-oxo-5beta-cholanic acid .
Scientific Research Applications
3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in liver diseases and cholesterol metabolism.
Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds
Mechanism of Action
The mechanism of action of 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It can inhibit the production of endogenous bile acids and reduce bile cholesterol secretion . The molecular targets include bile acid transporters and enzymes such as cholesterol 7alpha-hydroxylase.
Comparison with Similar Compounds
Similar Compounds
- 3alpha-Hydroxy-7-oxo-5beta-cholanic acid
- 7-Ketolithocholic acid
- 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic acid
Uniqueness
3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Compared to similar compounds, it has a unique combination of hydroxyl and oxo groups that influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
(4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,22+,23+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOCDBGWDZAYRQ-QCXZXCEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene](/img/structure/B3277926.png)
![(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone](/img/structure/B3277928.png)
![[4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile](/img/structure/B3277936.png)

![6'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3277956.png)


![Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate](/img/structure/B3277975.png)

![2-[(4-Bromo-2-methylphenyl)amino]acetic acid](/img/structure/B3277986.png)




